N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that features a pyridine ring, an imidazole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and an aldehyde.
Attachment of the pyridine ring: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the imidazole.
Incorporation of the thiophene ring: The thiophene ring can be introduced via a similar coupling reaction or through a direct substitution reaction.
Final acetamide formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride or an acyl chloride.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the heterocyclic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(benzothiophen-2-yl)acetamide: Contains a benzothiophene ring, adding additional aromaticity.
Uniqueness
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is unique due to the combination of its heterocyclic rings, which confer distinct electronic and steric properties. This uniqueness can lead to specific interactions with biological targets or unique material properties.
Properties
IUPAC Name |
N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c21-15(12-13-4-3-11-22-13)18-7-9-20-10-8-19-16(20)14-5-1-2-6-17-14/h1-6,8,10-11H,7,9,12H2,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJPGJBDLKZJBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CN2CCNC(=O)CC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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